molecular formula C7H7N3O2 B13985789 [(3-Nitrophenyl)methylidene]hydrazine CAS No. 3718-22-7

[(3-Nitrophenyl)methylidene]hydrazine

Cat. No.: B13985789
CAS No.: 3718-22-7
M. Wt: 165.15 g/mol
InChI Key: UZIZWAZLQISJBL-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-nitro-,hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This compound is derived from benzaldehyde, which has a nitro group at the 3-position and is further reacted with hydrazine to form the hydrazone derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-nitro-,hydrazone typically involves the reaction of 3-nitrobenzaldehyde with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-nitrobenzaldehyde+hydrazineBenzaldehyde, 3-nitro-,hydrazone\text{3-nitrobenzaldehyde} + \text{hydrazine} \rightarrow \text{Benzaldehyde, 3-nitro-,hydrazone} 3-nitrobenzaldehyde+hydrazine→Benzaldehyde, 3-nitro-,hydrazone

The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of Benzaldehyde, 3-nitro-,hydrazone can be scaled up by using larger quantities of reactants and solvents. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-nitro-,hydrazone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The hydrazone group can be oxidized to form the corresponding azine or other oxidation products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).

Major Products Formed

    Reduction: 3-amino-benzaldehyde hydrazone.

    Oxidation: Corresponding azine or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benzaldehyde, 3-nitro-,hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-nitro-,hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence its biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde hydrazone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-nitrobenzaldehyde: Contains the nitro group but lacks the hydrazone functionality.

    4-nitrobenzaldehyde hydrazone: Similar structure but with the nitro group at the 4-position.

Uniqueness

Benzaldehyde, 3-nitro-,hydrazone is unique due to the presence of both the nitro and hydrazone groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(3-nitrophenyl)methylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-9-5-6-2-1-3-7(4-6)10(11)12/h1-5H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIZWAZLQISJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285857
Record name [(3-Nitrophenyl)methylidene]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3718-22-7
Record name [(3-Nitrophenyl)methylidene]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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